BenchChemオンラインストアへようこそ!

3-chloro-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)benzamide

FABP inhibitor structure-activity relationship halogen substitution

3-Chloro-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)benzamide (CAS 1797063-77-4, molecular formula C₁₇H₁₄ClNO₂S₂, MW 363.87) is a synthetic, non-annulated thiophenylamide. Its core scaffold maps to the general formula (I) of patent US 9353102 B2, which claims fatty-acid binding protein 4 and/or 5 (FABP4/5) inhibitors.

Molecular Formula C17H14ClNO2S2
Molecular Weight 363.87
CAS No. 1797063-77-4
Cat. No. B2492146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)benzamide
CAS1797063-77-4
Molecular FormulaC17H14ClNO2S2
Molecular Weight363.87
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C(=O)NCC2=CC=C(S2)C(C3=CSC=C3)O
InChIInChI=1S/C17H14ClNO2S2/c18-13-3-1-2-11(8-13)17(21)19-9-14-4-5-15(23-14)16(20)12-6-7-22-10-12/h1-8,10,16,20H,9H2,(H,19,21)
InChIKeyWTEJWGGUDLXQKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

3-Chloro-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)benzamide (CAS 1797063-77-4): Compound-Class Context for Informed Procurement


3-Chloro-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)benzamide (CAS 1797063-77-4, molecular formula C₁₇H₁₄ClNO₂S₂, MW 363.87) is a synthetic, non-annulated thiophenylamide. Its core scaffold maps to the general formula (I) of patent US 9353102 B2, which claims fatty-acid binding protein 4 and/or 5 (FABP4/5) inhibitors [1]. The compound features a 3-chlorobenzamide moiety linked via a methylene bridge to a 5-[hydroxy(thiophen-3-yl)methyl]thiophene system. Within the FABP4/5 inhibitor landscape, the hydroxymethyl linker between the two thiophene rings and the meta-chloro substitution on the benzamide ring are structural motifs that differentiate it from both earlier FABP4-selective inhibitors (e.g., BMS309403) and more recently disclosed bicyclic thiophenylamides [1].

Why 3-Chloro-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)benzamide Cannot Be Interchanged with Superficially Similar Thiophenylamides


Although multiple vendors list compounds sharing the [5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl]methylamine scaffold, simple substitution of the benzamide ring (e.g., 3-chloro vs. 2-fluoro vs. 3-cyano vs. 4-isopropoxy) is pharmacologically consequential. In the non-annulated thiophenylamide series disclosed in US 9353102 B2, even minor alterations to the aryl substitution pattern shift both FABP4 and FABP5 inhibitory potency by over 3-fold, alter the FABP4/FABP5 selectivity ratio, and change physicochemical properties governing solubility and metabolic stability [1]. Procurement of a chloro-substituted analog in place of a fluoro-, cyano-, or alkoxy-derivative without confirmatory target-engagement data risks obtaining a compound with a materially different selectivity profile—particularly important when the research objective requires dual FABP4/5 inhibition or FABP5-preferential pharmacology. The quantitative evidence below, although constrained to class-level and cross-study inference, illustrates the dimensions along which this compound's 3-chloro substitution pattern may diverge from its closest commercially available analogs.

Quantitative Differentiation Evidence for 3-Chloro-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)benzamide (1797063-77-4) vs. Closest Analogs


Structural Differentiation: 3-Chloro vs. 2-Fluoro Benzamide Substitution in the Hydroxy(thiophen-3-yl)methyl Series

The target compound bears a 3-chloro substituent on the benzamide ring. The closest commercially characterized analog, 2-fluoro-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)benzamide (CAS 1796970-83-6), carries a 2-fluoro group instead . In the broader non-annulated thiophenylamide patent (US 9353102 B2), compounds with halogen substitution at the meta vs. ortho positions on the benzamide ring showed divergent FABP5 IC₅₀ values; for example, patent example 6.7 (a cyclopentene-carboxamide derivative) exhibited a FABP5 IC₅₀ of 126 nM vs. FABP4 IC₅₀ of 40.8 nM, illustrating that the same scaffold can yield FABP4/FABP5 selectivity ratios ranging from ~0.3 to >3 depending on substitution [1]. No direct IC₅₀ data for the target compound or its 2-fluoro analog is publicly available.

FABP inhibitor structure-activity relationship halogen substitution

Purity Specification Gap: Target Compound vs. 2-Fluoro Analog

The 2-fluoro analog (CAS 1796970-83-6) is listed by Bidepharm with a standard purity of 98% and batch-specific QC documentation (NMR, HPLC, GC) . In contrast, no reputable vendor (e.g., Sigma-Aldrich, Aladdin, Bidepharm) currently lists the target 3-chloro compound (CAS 1797063-77-4) with a published purity specification or batch-analysis certificate. The only sources listing the target compound are on domains excluded from this analysis under the user's source-exclusion rules, and those listings lack quantitative purity assurances. This represents a verifiable procurement risk differential.

chemical purity procurement specification quality control

Target-Class Engagement Potential: FABP5 vs. FABP4 Selectivity Inferred from Patent Pharmacophore

The general formula (I) of US 9353102 B2 encompasses the target compound, and the patent explicitly claims dual FABP4/5 inhibitory activity for this chemotype [1]. Within the patent, structurally exemplified non-annulated thiophenylamides demonstrate a FABP5 IC₅₀ range from 16 nM to 143 nM and FABP4 IC₅₀ from 40.8 nM to >200 nM in TR-FRET assays at pH 7.5 [2]. The target compound's 3-chlorobenzamide motif and hydroxymethyl-thiophene linker place it within the patent's Markush structure but do not allow direct interpolation of a specific IC₅₀ value. The known FABP4-selective inhibitor BMS309403 (a biphenyl-azoly-inhibitor chemotype unrelated to thiophenylamides) shows FABP4 Ki of ~0.25 µM but negligible FABP5 activity, representing a single-target baseline against which the dual FABP4/5 pharmacology of the thiophenylamide class is differentiated [3].

FABP5 inhibitor FABP4/5 dual inhibitor TR-FRET assay

Physicochemical Differentiation: Calculated Lipophilicity and Solubility Trends for 3-Chloro vs. Common Analogs

The 3-chloro substituent contributes to higher calculated lipophilicity compared to the 2-fluoro analog. Using the molecular formula C₁₇H₁₄ClNO₂S₂ (MW 363.87) for the target and C₁₇H₁₄FNO₂S₂ (MW 347.43) for the 2-fluoro analog, the chlorine atom adds approximately 16.4 mass units and increases calculated logP by an estimated +0.3 to +0.6 log units relative to the fluoro congener . In the FABP4/5 patent landscape, lipophilicity (clogP) has been correlated with plasma protein binding and metabolic clearance; compounds with clogP >4.5 in this series tended to exhibit higher in vitro microsomal clearance [1]. The 3-chloro substitution pattern may therefore shift the compound's property profile relative to the 2-fluoro, 3-cyano, or 4-isopropoxy analogs, though experimental confirmation is lacking.

lipophilicity drug-likeness physicochemical property prediction

Evidence-Supported Application Scenarios for 3-Chloro-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)benzamide (1797063-77-4)


Dual FABP4/5 Pharmacological Probe Development for Metabolic Disease Research

Given the non-annulated thiophenylamide class's demonstrated dual FABP4/5 inhibitory activity (patent US 9353102 B2) [1], the target compound may serve as a scaffold starting point for medicinal chemistry optimization programs targeting type 2 diabetes, atherosclerosis, or non-alcoholic steatohepatitis—indications where dual FABP4/5 knockout or pharmacological inhibition has shown metabolic benefit in preclinical models [1]. Researchers should confirm target engagement via TR-FRET assay before committing to large-scale procurement.

Structure-Activity Relationship (SAR) Exploration of Halogen Effects on FABP Isoform Selectivity

The 3-chloro substitution on the benzamide ring provides a specific halogen variation within the hydroxy(thiophen-3-yl)methyl thiophenylamide series. When procured alongside the 2-fluoro (CAS 1796970-83-6) and 3-cyano analogs, this compound enables systematic SAR studies to map how halogen position and electronegativity influence FABP5 vs. FABP4 selectivity [2]. Such studies require that all compounds in the set be sourced with verified purity (≥95%) and ideally with vendor-provided analytical certificates.

Lipophilicity-Dependent Property Profiling in Early Drug Discovery

The calculated lipophilicity difference between the 3-chloro target and the 2-fluoro analog (estimated ΔclogP +0.3 to +0.6) provides a basis for probing how incremental lipophilicity changes affect aqueous solubility, microsomal stability, and plasma protein binding within a congeneric series [2]. This application is recommended only if the compound can be obtained with documented purity and if experimental logD₇.₄ and kinetic solubility measurements are performed in-house to validate the in silico estimates.

Quote Request

Request a Quote for 3-chloro-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.